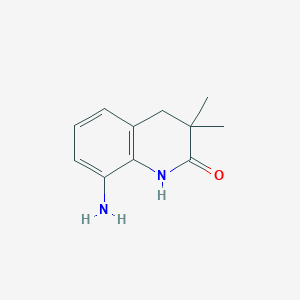

8-Amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one

Description

8-Amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one is a dihydroquinolinone derivative characterized by an amino group at the 8-position and two methyl groups at the 3-position of the heterocyclic core. Its molecular formula is C11H14N2O, with a molecular weight of 190.24 g/mol.

Properties

IUPAC Name |

8-amino-3,3-dimethyl-1,4-dihydroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2)6-7-4-3-5-8(12)9(7)13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVWSLRCVABBAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=CC=C2)N)NC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

Reduction: Reduction reactions might convert the compound into its corresponding tetrahydroquinoline derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline ring.

Scientific Research Applications

Chemistry Applications

Catalysis

The compound serves as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations. It has been utilized in several catalytic processes due to its ability to stabilize transition states and improve reaction rates.

Material Science

Research indicates that 8-amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one may have applications in developing novel materials with unique electronic and optical properties. Its structural features allow for potential incorporation into advanced materials.

Biological Applications

Antimicrobial Activity

Derivatives of this compound have demonstrated antimicrobial properties against a range of pathogens. Studies suggest that modifications to the structure can enhance efficacy against specific bacterial strains.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes, making it a candidate for drug development. For instance, it shows promise as an inhibitor of carbonic anhydrases (hCA VII), which are implicated in several physiological processes and diseases.

Medical Research Applications

Anticancer Research

Preliminary studies suggest that 8-amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one and its derivatives may possess anticancer properties. Research has focused on their mechanisms of action against different cancer cell lines, indicating potential as therapeutic agents in oncology .

Neuroprotection

There is ongoing research into the neuroprotective effects of this compound. It is being evaluated for its potential benefits in treating neurodegenerative diseases such as Alzheimer's disease by acting as a dual-target inhibitor of acetylcholinesterase and monoamine oxidases .

Industrial Applications

Dye Synthesis

The compound is utilized in synthesizing dyes and pigments due to its chromophoric properties. Its structural characteristics facilitate the development of colorants with desirable stability and vibrancy.

Pharmaceutical Intermediates

8-Amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one serves as an intermediate in the synthesis of various pharmaceutical compounds. Its versatility allows it to be integrated into numerous drug development pathways.

Case Studies

- Anticancer Activity Study : A study evaluated the anticancer effects of 8-amino derivatives on various cancer cell lines including HeLa and HT-29. Results indicated significant growth inhibition at certain concentrations.

- Neuroprotective Effects : Research focused on a derivative's ability to cross the blood-brain barrier while showing no toxicity at low concentrations. This study highlights the potential for developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 8-Amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The dihydroquinolinone scaffold is a privileged structure in medicinal chemistry. Below is a detailed comparison of 8-amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one with structurally related compounds, emphasizing substitutions, synthetic routes, and biological activities.

Structural Analogues and Substituent Effects

Key Structural and Functional Differences

Amino Group Position: The 8-amino substitution in the target compound contrasts with 6-amino in . Positional differences significantly alter electronic profiles and hydrogen-bonding capabilities, impacting target selectivity . In CHNQD-00603, hydroxyl/methoxy groups at positions 3 and 4 enhance osteogenic activity, whereas the dimethyl groups in the target compound may favor CNS penetration .

Dimethyl vs. Single Methyl Groups :

- The 3,3-dimethyl substitution increases steric bulk and lipophilicity compared to 6-methyl (). This could improve metabolic stability but reduce solubility .

Halogen vs. Amino Substitutions: Bromine substituents () introduce steric and electronic effects distinct from amino groups, often reducing bioavailability but enhancing binding to hydrophobic pockets .

Ring Modifications: Analogs with opened dihydroquinolinone rings () show reduced rigidity and activity, underscoring the importance of the intact core for target engagement .

Biological Activity

8-Amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Overview of the Compound

8-Amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinoline family. Quinoline derivatives are known for their broad range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. The structural uniqueness of this compound, characterized by its amino and dimethyl groups, influences its reactivity and biological interactions.

The biological activity of 8-Amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit nitric oxide synthase (nNOS), which is crucial in regulating nitric oxide levels in the body. In a study, specific derivatives demonstrated varying degrees of potency against nNOS, indicating that structural modifications can significantly impact efficacy .

- Neuroprotective Effects : Research indicates that derivatives of this compound exhibit potential as dual-target inhibitors for Alzheimer's disease (AD) by inhibiting acetylcholinesterase (AChE) and monoamine oxidases (MAOs). One promising derivative showed IC50 values of 0.28 µM against AChE and 0.91 µM against MAO-A .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of 8-Amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one and its derivatives:

Case Studies

- Neurodegenerative Diseases : A series of quinolinone derivatives were synthesized and evaluated for their ability to inhibit enzymes relevant to Alzheimer's disease. The most effective compound demonstrated significant inhibition against both AChE and MAOs while showing no cytotoxic effects at therapeutic concentrations .

- Antimycobacterial Activity : In vitro studies on quinolinone-thiosemicarbazone derivatives revealed potent activity against Mycobacterium tuberculosis. Some compounds outperformed standard treatments like isoniazid, indicating potential for developing new antimycobacterial agents .

Q & A

Q. What synthetic strategies are commonly employed for the preparation of 8-Amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one?

The compound can be synthesized via multi-step routes involving:

- Nitro reduction : Starting from a nitro-substituted dihydroquinolinone intermediate, catalytic hydrogenation (e.g., Pd/C under H₂) reduces the nitro group to an amine. This method achieved a 72.9% yield in related compounds .

- Amine functionalization : Alkylation or nucleophilic substitution reactions at the 8-position using reagents like chloroiodopropane or dimethylamine under basic conditions (e.g., NaH in DMF) .

- Cyclization : Pictet-Spengler or β-lactam-based cyclization methods to form the dihydroquinolinone core . Key intermediates should be purified via flash chromatography (e.g., Siliaflash F60 silica gel) or recrystallization .

Q. How can spectroscopic data (NMR, MS) confirm the structure of 8-Amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one?

- ¹H NMR : The amine proton typically appears as a broad singlet (δ 6.48–6.41 ppm). The 3,3-dimethyl groups resonate as singlets (δ ~1.20–1.30 ppm), while aromatic protons show splitting patterns consistent with substitution (e.g., doublets or double doublets) .

- MS : Molecular ion peaks (e.g., m/z 260.2 [M+1] in ESI-MS) confirm the molecular weight. Fragmentation patterns should align with the loss of substituents like dimethylamine .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected coupling constants) be resolved during structural characterization?

Contradictions may arise from:

- Dynamic processes : Rotameric equilibria or tautomerism in solution (e.g., keto-enol tautomerism in the dihydroquinolinone ring). Variable-temperature NMR can identify such phenomena .

- Steric effects : The 3,3-dimethyl groups may restrict rotation, leading to non-equivalent protons. 2D NMR (COSY, HSQC) helps assign splitting patterns .

- Impurity interference : HPLC purity checks (>95%) and mass spectrometry ensure minimal contamination from byproducts .

Q. What strategies optimize reaction yields during the introduction of the 8-amino group?

- Catalyst selection : Pd/C or Raney Ni for nitro reduction, with optimized H₂ pressure and reaction time (e.g., 48 hours) to minimize over-reduction .

- Solvent effects : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution efficiency for amine functionalization .

- Protecting groups : Temporary protection of reactive sites (e.g., acetyl groups) prevents side reactions during multi-step syntheses .

Q. How do steric and electronic effects of the 3,3-dimethyl substituents influence reactivity?

- Steric hindrance : The bulky dimethyl groups reduce accessibility to the carbonyl group, slowing nucleophilic attacks (e.g., in alkylation or acylation reactions).

- Electronic effects : Electron-donating methyl groups stabilize the quinolinone ring via hyperconjugation, altering redox potentials and acidity of the NH group . Comparative studies with non-methylated analogs (e.g., 3,4-dihydroquinolin-2(1H)-one) highlight these differences in reaction kinetics .

Q. What methodologies are effective for resolving enantiomeric impurities in chiral derivatives of this compound?

- Chiral HPLC : Preparative separations using chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers with >99% ee .

- Asymmetric synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-metal complexes) control stereochemistry during key steps like cyclization or alkylation .

Methodological Considerations

Q. How can researchers validate the purity of intermediates in multi-step syntheses?

- Analytical HPLC : Reverse-phase columns (C18) with UV detection (λ = 254 nm) confirm retention times and peak homogeneity .

- Melting point analysis : Sharp melting ranges (e.g., 165–167°C for related dihydroquinolinones) indicate crystallinity and purity .

- Combined spectroscopy : Cross-validation of NMR, MS, and IR data ensures structural consistency .

Q. What computational tools aid in predicting reaction pathways or spectroscopic properties?

- Retrosynthetic software : AI-driven platforms (e.g., Pistachio, Reaxys) propose feasible routes based on known reactions .

- DFT calculations : Predict NMR chemical shifts (e.g., using Gaussian) or optimize transition states for mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.